Notum Carboxylesterase Inhibitor Fragment
Methyl 1-phenyl-1H-pyrrole-2-carboxylate serves as the unsubstituted core scaffold from which 1-phenylpyrrole 20 was identified as a validated Notum inhibitor hit. Subsequent structure-guided optimization of this core produced compound 20z, the most potent inhibitor in the series [1]. This contrasts with alternate acid fragments from the same 250-compound library, the majority of which failed to demonstrate detectable Notum inhibition [2].
| Evidence Dimension | Notum inhibitory activity (hit identification) |
|---|---|
| Target Compound Data | Scaffold from which hit 1-phenylpyrrole 20 was derived |
| Comparator Or Baseline | Other acid fragments from 250-compound custom library |
| Quantified Difference | Only 20 of 250 fragments showed Notum inhibition; 14 bound in palmitoleate pocket |
| Conditions | Biochemical Notum inhibition assay with X-ray crystallography validation |
Why This Matters
Procurement of this specific scaffold provides access to the validated core structure required for Notum inhibitor SAR studies, unlike non-selective pyrrole analogs that lack demonstrated target engagement.
- [1] Mahy W, Patel M, Steadman D, et al. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. J Med Chem. 2020;63(16):9464-9483. View Source
- [2] PDB entry 6YXI: Structure of Notum in complex with a 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid inhibitor. View Source
